molecular formula C14H12N6O6 B010494 Nitrovin CAS No. 804-36-4

Nitrovin

Cat. No. B010494
CAS RN: 804-36-4
M. Wt: 360.28 g/mol
InChI Key: XQCFHQBGMWUEMY-ZPUQHVIOSA-N
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Description

Synthesis Analysis

Nitrovin is synthesized through a condensation reaction of 5-nitrofurfural diacetate with Me2CO (molar ratio 1:1) in 50% wt. H2SO4 at 80 ℃ to give 1,5-bis(5-nitro-2-furyl)pentadien-3-one. This intermediate then reacts with aminoguanidine carbonate in EtOH, treated with HCl and DMF, to yield Nitrovin. The overall yield of these reactions is reported to be 65.0% (Hong, 2001).

Molecular Structure Analysis

The structural characterization of Nitrovin and related compounds has been extensively studied. For instance, the synthesis and structural characterization of several ruthenium porphyrin nitrosyl complexes provide insights into the molecular structure through X-ray crystal structures and spectroscopic properties (Miranda et al., 1997). These studies underscore the importance of molecular structure in understanding the reactivity and properties of nitro-functionalized compounds.

Chemical Reactions and Properties

Nitrovin, like other nitro-functionalized analogues of 1,3-butadiene, showcases a diverse range of chemical reactions due to the reactive nitrovinyl moiety. This reactivity enables the exploration of original pathways and the synthesis of new targets, highlighting its significance in organic chemistry and potential applications in synthesizing heterocycles useful in medicine (Sadowski & Kula, 2024).

Physical Properties Analysis

The physical properties of Nitrovin and similar nitro-functionalized compounds are closely linked to their molecular structure. The quantitative structure–property relationship studies offer a method to predict properties like formation enthalpies, correlating them with molecular properties to improve performance and synthesis efficiency of nitro-energetic materials (Bagheri et al., 2013).

Chemical Properties Analysis

The chemical properties of Nitrovin are influenced by its nitro-functionalized structure, which exhibits a diversified profile of reactivity. This reactivity is exploited in various chemical transformations, including the synthesis of heterocycles and the exploration of new synthetic pathways. The presence of the nitrovinyl moiety in compounds like Nitrovin makes them valuable reagents in organic synthesis, facilitating the creation of compounds with potential medicinal applications (Petrillo et al., 2020).

Scientific Research Applications

  • Biophysics, Structural Biology, and Biomedical Research : Nitroxides, a category to which Nitrovin belongs, are commonly used as molecular probes and labels in these fields, offering valuable insights into biological processes and structures (Zhurko et al., 2020).

  • Cancer Research : Nitrovin has shown potential as an anticancer drug, particularly for treating brain tumors, breast cancer, and pancreatic cancer. This makes it a significant compound in oncological research (Камчибекова, 2016).

  • Radiation and Cancer Therapy : Nitroxides, including Nitrovin, are being explored for their protective effects against ionizing radiation, and their potential in cancer prevention and treatment. They're also investigated for their role in controlling hypertension, weight, and in protecting against ischemia/reperfusion injury (Soule et al., 2007).

  • Veterinary Applications : Nitrovin is used in animal feed, particularly for poultry and pigs, to enhance weight gain and feed conversion, though its use may also impact the health of internal organs (Tokošová & Tokoš, 1989; Batterham & Fagan, 1970).

  • Pain and Depression Treatment : Nitrous oxide, a related compound, has potential therapeutic applications in the prevention or treatment of chronic pain and depression (Buhre et al., 2019).

  • Food Safety : In poultry, Nitrovin at specific concentrations in feed can reduce the incidence of salmonellae in broiler chicks, indicating its role in enhancing food safety (Rantala, 1974).

  • Agriculture and Environmental Management : Nitrovin has implications in agriculture, particularly in the context of residue depletion in animal tissues. Its presence in food-producing animals is a matter of regulatory concern (Yan et al., 2011).

  • Organic Chemistry : Nitroso compounds like Nitrovin have opened new research avenues in organic chemistry due to their unique synthetic applications and physico-chemical properties (Vančik, 2013).

  • Toxicological Studies : Nitrovin is a subject of toxicological studies, including its mutagenic effects and impact on various biological systems, which is crucial for understanding its safety profile (Joner et al., 1977).

  • Analytical Chemistry : The development of methods for detecting Nitrovin in various substances, particularly in feeds and food products, is an important area of research in analytical chemistry (Wang et al., 2009).

Safety And Hazards

Nitrovin was reported to be mutagenic and (pre)carcinogenic . Although there was no direct proof stating that Nitrovin was not safe for animals and humans, this drug was forbidden to be used as an animal growth promoter for the sake of food safety in many countries .

properties

IUPAC Name

2-[[(1E,4E)-1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylidene]amino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O6/c15-14(16)18-17-9(1-3-10-5-7-12(25-10)19(21)22)2-4-11-6-8-13(26-11)20(23)24/h1-8H,(H4,15,16,18)/b3-1+,4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCFHQBGMWUEMY-ZPUQHVIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC(=NN=C(N)N)C=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=NN=C(N)N)/C=C/C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrovin

CAS RN

804-36-4
Record name 1-(3-(5-nitro-2-furyl)-1-(2-(5-nitro-2-furyl)vinyl)allylideneamino)guanidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.235
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,050
Citations
J Kim, D Shin, HS Kang, J Jeong… - Journal of Food Hygiene …, 2018 - foodsafety.or.kr
The objective of this study was to develop a sensitive method for the identification and determination of nitrovin in fishery products by using a solid-phase extraction (SPE), as performed …
Number of citations: 3 foodsafety.or.kr
L Zhao, B Zhong, Y Zhu, H Zheng, X Wang… - Biochemical …, 2023 - Elsevier
… Here, we reported that nitrovin might be a potential anticancer lead. Nitrovin showed significant … We accidentally discovered that nitrovin showed cytotoxic effects on cancer cells. We …
Number of citations: 3 www.sciencedirect.com
JR Wang, LY Zhang - Journal of liquid chromatography & related …, 2006 - Taylor & Francis
… , nitrofurazone, and nitrovin in feeds was developed. … nitrovin; the limits of quantitation in feeds were 1 mg/kg for furazolidone and furaltadone, and 2 mg/kg for nitrofurazone and nitrovin…
Number of citations: 46 www.tandfonline.com
AH Linton, K HOWE, AD Osborne - Journal of Applied …, 1975 - Wiley Online Library
A study of calves and pigs was made to compare the effects on intestinal coli‐aerogenes bacteria of feeding diets medicated with tetracycline, nitrovin or quindoxin. Results showed that …
G Regan, P Mullen, M Moloney… - Journal of agricultural …, 2022 - ACS Publications
Nitrovin (NTV) belongs to a class of antibiotics called nitrofurans, which are classified as nonallowed pharmacologically active substances that do not have a maximum residue limit …
Number of citations: 1 pubs.acs.org
M Rantala - British Poultry Science, 1974 - Taylor & Francis
… The purpose of the first part of the present study was to determine the extent to which nitrovin also … nitrovin and its effect when the culture was grown in vitroin the presence of nitrovin. …
Number of citations: 29 www.tandfonline.com
SY Lin, SL Jeng - Journal of food protection, 2001 - Elsevier
A high-performance liquid chromatography with gradient programming method was developed to determine the amount of carbadox (CBX), olaquindox (OLQ), furazolidone (FZ), …
Number of citations: 29 www.sciencedirect.com
RM Griffin - British Poultry Science, 1979 - Taylor & Francis

1. The effect of feeding diets supplemented with procaine penicillin (50 mg/kg), zinc bacitracin (25 mg/kg) or nitrovin (20 mg/kg) singly or in combinations on the performance of …

Number of citations: 15 www.tandfonline.com
MJ Gliddon, C Cordon, GM Parnham - Analyst, 1983 - pubs.rsc.org
Nitrovin rl, 5-bis (5-nitro-2-furyl) penta-l, 4-dien-3-one aminohydrazone hydrochloride] is a guanidine derivative used to improve tlie rate of live-weight gain and efficiency of feed …
Number of citations: 5 pubs.rsc.org
Y Tao, H Yu, D Chen, ZY Liu, D Yang, Y Pan… - … of Chromatography B, 2010 - Elsevier
… for the determination of nitrovin and sodium nifurstyrenate … and under positive mode for nitrovin. The averaged decision … nitrovin and sodium nifurstyrenate residues in food matrices. …
Number of citations: 13 www.sciencedirect.com

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